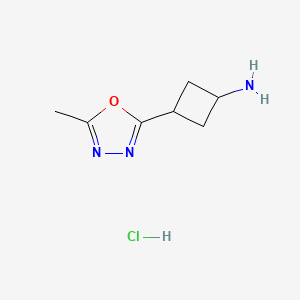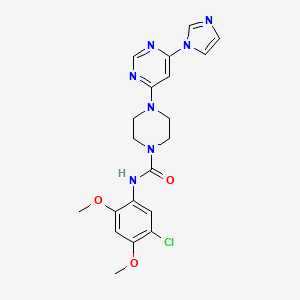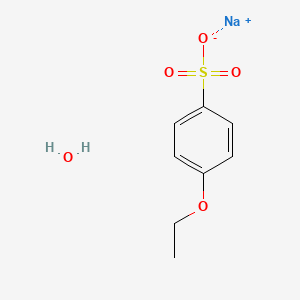![molecular formula C6H8F2O B2827649 (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol CAS No. 2442565-31-1](/img/structure/B2827649.png)
(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol” is a type of organic compound known as a bicyclic molecule . It’s part of a class of compounds known as bicyclo[3.1.0]hexanes . These compounds contain a three-ring structure where two of the rings share two common carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds involves a bicyclic system with a six-membered ring and a three-membered ring . The exact structure of “this compound” would need to be determined through further analysis .Scientific Research Applications
Valence-Bond Isomer Chemistry
Compounds similar to "(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol" have been studied in the context of valence-bond isomer chemistry. For instance, hexafluorobicyclo[2.2.0]hexa-2,5-diene has been shown to participate actively in Diels-Alder reactions, serving as an effective dienophile with various dienes, leading to the synthesis of complex cyclic structures (Barlow, Haszeldine, & Hubbard, 1971). Such reactions are foundational in organic chemistry for creating new bonds and constructing rings, which is pivotal in the development of new materials and pharmaceuticals.
Keto-Enol Systems and Fluorination Effects
Research on perfluorobicyclo[2.2.0]hexan-2-one has explored the effects of fluorination on keto-enol systems, highlighting the stability and reactivity of such fluorinated compounds. These studies demonstrate how fluorination can significantly alter chemical properties, such as enhancing the stability of enol forms due to the strong electron-withdrawing effects of fluorine (Lindner et al., 1996). This has implications for the development of novel pharmaceuticals and materials where stability and selectivity are crucial.
Bioanalytical Applications
Derivatives of bicyclic compounds have been explored for their bioanalytical applications. For example, (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, known as LY379268, has been extensively studied as a group II metabotropic glutamate receptor agonist. Research into its bioanalysis in rat plasma using derivatization liquid chromatography/mass spectrometry has provided valuable insights into the pharmacokinetics and pharmacodynamics of such compounds (Benitex et al., 2014). This highlights the relevance of bicyclic structures in neuroscience and pharmacology, especially in the context of developing treatments for neurological disorders.
Mechanism of Action
Target of Action
The primary targets of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.
Properties
IUPAC Name |
(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-4(9)5(3)6/h3-5,9H,1-2H2/t3-,4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGDAMWIWUCLBX-UOWFLXDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1C2(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Cyclobutylmethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2827568.png)




![[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2827577.png)


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2827582.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide](/img/structure/B2827585.png)
![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)
